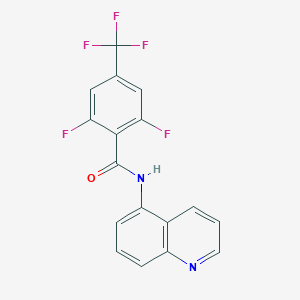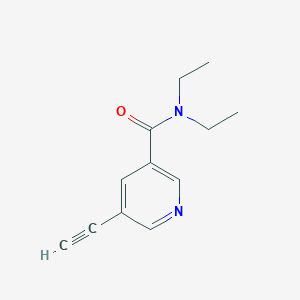
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide, also known as DFB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide exerts its therapeutic effects by inhibiting specific enzymes and pathways involved in various diseases. In cancer, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a critical role in cancer progression. In inflammation, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the protection of neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, depending on the disease and the specific pathway targeted. In cancer, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and improve the resolution of inflammation. In neurodegenerative disorders, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and apoptosis, and improve cognitive function.
Advantages and Limitations for Lab Experiments
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for the targeted enzymes and pathways. However, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide also has some limitations, including its low solubility, potential toxicity, and limited availability.
Future Directions
For research on 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide include the identification of new targets and pathways, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of new formulations and delivery systems to improve its solubility and bioavailability. Additionally, further research is needed to evaluate the safety and efficacy of 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide in preclinical and clinical studies, and to explore its potential for combination therapy with other drugs.
Synthesis Methods
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluoro-4-nitroaniline with 5-chloro-8-hydroxyquinoline, followed by the reduction of the nitro group to an amino group and subsequent reaction with 4-(trifluoromethyl)benzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cancer progression. In inflammation, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the severity of inflammation. In neurodegenerative disorders, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and apoptosis, thereby reducing the progression of the disease.
properties
IUPAC Name |
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F5N2O/c18-11-7-9(17(20,21)22)8-12(19)15(11)16(25)24-14-5-1-4-13-10(14)3-2-6-23-13/h1-8H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWOYQFQBURBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=C(C=C3F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-fluoronaphthalene-1-carboxylate](/img/structure/B7450977.png)
![N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide](/img/structure/B7450978.png)
![Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone](/img/structure/B7450984.png)
![N-(1,3-benzothiazol-2-yl)-2-[2-(dimethylamino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7450991.png)
![4-methyl-N-[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-2-carboxamide](/img/structure/B7450992.png)
![(3R,4S)-1-[1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7450994.png)
![[4-(1H-indole-2-carbonyl)piperazin-1-yl]-[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-yl]methanone](/img/structure/B7450997.png)
![4-bromo-N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451012.png)
![N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide](/img/structure/B7451045.png)
![2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile](/img/structure/B7451052.png)
![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)